molecular formula C13H19NO2 B5793596 4-methoxy-2-(1-piperidinylmethyl)phenol

4-methoxy-2-(1-piperidinylmethyl)phenol

Cat. No.: B5793596
M. Wt: 221.29 g/mol
InChI Key: IOGLVKPXYMONBP-UHFFFAOYSA-N
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Description

4-methoxy-2-(1-piperidinylmethyl)phenol, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Hydrogen Atom Transfer Reactivity and Selectivity

Salamone et al. (2014) conducted a time-resolved kinetic study on the reactions of the cumyloxyl radical with 4-methoxy-2-(1-piperidinylmethyl)phenol. They found that intramolecular hydrogen bonding protects the phenolic O-H group from attack by cumyloxyl radicals, influencing hydrogen atom transfer reactivity and selectivity. This study highlights the interplay between hydrogen bonding and acid-base interactions in these systems, which can have implications for understanding the role of tyrosyl radicals in biological systems (Salamone et al., 2014).

Anticancer Activity

Research by Sukria et al. (2020) focused on the anticancer activity of a compound related to this compound. They investigated its ability to inhibit T47D breast cancer cells, contributing to the understanding of its potential therapeutic applications in cancer treatment (Sukria et al., 2020).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) performed molecular docking and quantum chemical calculations on a related molecule. Their study involved detailed analysis of molecular structure, charge transfer, and biological effects prediction, providing insights into the molecular behavior of this class of compounds (Viji et al., 2020).

Nonlinear Optical Material Properties

Hijas et al. (2018) investigated 2-methoxy-4(phenyliminomethyl)phenol for its potential as a nonlinear optical material. Their research included crystal growth, density functional theory calculations, and analyses of thermal stability and molecular properties, indicating its suitability in nonlinear optical applications (Hijas et al., 2018).

Zinc Complexes and Spin Interaction

Orio et al. (2010) explored the spin interaction in zinc complexes of Schiff and Mannich bases, including compounds related to this compound. Their research contributes to the understanding of magnetic coupling and electronic properties in these complexes (Orio et al., 2010).

Pyrolysis Characteristics

Li et al. (2016) investigated the effects of oxygen-containing substituents, including methoxy groups, on the pyrolysis characteristics of β-O-4 type model compounds. Their findings have implications for understanding the thermal degradation behavior of related compounds (Li et al., 2016).

Properties

IUPAC Name

4-methoxy-2-(piperidin-1-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-12-5-6-13(15)11(9-12)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGLVKPXYMONBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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